Product packaging for Methyl 6-oxopiperidine-2-carboxylate(Cat. No.:CAS No. 111479-60-8)

Methyl 6-oxopiperidine-2-carboxylate

Cat. No.: B038810
CAS No.: 111479-60-8
M. Wt: 157.17 g/mol
InChI Key: UKQLYCSMIVXPDB-UHFFFAOYSA-N
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Description

Methyl 6-oxopiperidine-2-carboxylate is a high-purity, versatile chemical building block of significant interest in medicinal chemistry and organic synthesis. This compound features a piperidine ring scaffold, a privileged structure found in numerous pharmacologically active molecules, further functionalized with a methyl ester and a ketone at the 6-position. This bifunctional nature makes it an ideal precursor for the synthesis of diverse piperidine-based heterocycles and complex molecular architectures. Its primary research value lies in its application as a key intermediate for constructing drug-like compounds, particularly for central nervous system (CNS) targets, protease inhibitors, and other biologically relevant scaffolds. Researchers utilize the ketone group for nucleophilic additions or reductive amination, while the ester moiety allows for hydrolysis to the acid or amidation, providing multiple vectors for structural diversification. The molecule serves as a core structure for exploring structure-activity relationships (SAR) in lead optimization campaigns. Supplied with comprehensive analytical data (including NMR and LC/MS) to guarantee identity and purity, this compound is designed to accelerate your discovery pipeline in pharmaceutical and chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO3 B038810 Methyl 6-oxopiperidine-2-carboxylate CAS No. 111479-60-8

Properties

IUPAC Name

methyl 6-oxopiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-11-7(10)5-3-2-4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQLYCSMIVXPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440642
Record name 6-OXO-PIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111479-60-8
Record name 6-OXO-PIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-oxopiperidine-2-carboxylate
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Biological Activity

Methyl 6-oxopiperidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C₇H₁₃NO₃
  • Molecular Weight : 157.19 g/mol

The compound features a piperidine ring with a keto group at position 6 and a carboxylate group at position 2. This unique structure contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. Its potential mechanisms include:

  • Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways related to neurotransmitter regulation and metabolic processes.
  • Receptor Interaction : Similar compounds have been shown to interact with receptors that modulate cellular signaling pathways, suggesting that this compound may have analogous effects.

Biological Activity and Applications

Research indicates that this compound exhibits promising biological activities relevant to pharmacology:

  • Pharmacological Potential : The compound has been studied for its role as an intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its structural similarity to known bioactive compounds suggests it may interact with biological targets effectively.
  • Antiproliferative Effects : In vitro studies have demonstrated that derivatives of piperidine compounds can exhibit antiproliferative activities against various cancer cell lines, indicating potential applications in oncology .
  • Metabolic Pathway Influence : The compound may influence pathways related to energy metabolism, potentially impacting conditions such as diabetes mellitus .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl 2-methyl-6-oxopiperidine-2-carboxylateC₈H₁₅NO₃Contains an additional methyl group enhancing lipophilicity
Methyl 6-oxopiperidine-4-carboxylic acidC₇H₉NO₃Different carboxylate positioning affecting biological activity
Rac-(2R,4S)-2-methyl-6-oxopiperidine-4-carboxylic acidC₇H₉NO₃A racemic mixture potentially exhibiting varied pharmacological effects

This table illustrates the diversity within the piperidine family and underscores the unique characteristics of this compound.

Case Studies and Research Findings

Several studies have investigated the biological activity of methyl 6-oxopiperidine derivatives:

  • Synthesis and Activity : A study demonstrated the synthesis of various derivatives showing significant enzyme inhibition properties, particularly in pathways related to cancer cell proliferation .
  • Metabolic Stability : Research on metabolic stability indicated that these compounds maintain their activity in human liver microsomes, suggesting favorable pharmacokinetic properties for drug development .
  • In Vitro Assays : In vitro assays revealed that methyl 6-oxopiperidine derivatives could modulate enzyme activity linked to neurotransmitter systems, providing insights into their potential therapeutic applications.

Comparison with Similar Compounds

Methyl 1-[(Butylamino)carbonyl]-6-oxopiperidine-2-carboxylate (M29)

M29 is a derivative of M26 with an additional butylamino carbonyl group. Key differences include:

Property M26 M29
Molecular Formula C₇H₁₁NO₃ C₁₂H₂₀N₂O₄
LogP -1.36 ± 0.28 -0.14 ± 0.62
Synthesis Thionyl chloride/DMF N-butyl isocyanate/THF
Yield 51% 44%

M29’s synthesis involves a 24-hour reflux in THF, highlighting reactivity differences due to steric hindrance from the butyl group .

Ethyl 2-Methyl-6-oxopiperidine-2-carboxylate

This compound substitutes M26’s methyl ester with an ethyl group and introduces a methyl group at position 2:

Property M26 Ethyl Derivative
Molecular Formula C₇H₁₁NO₃ C₉H₁₅NO₃
Substituents Methyl ester at C2 Ethyl ester, C2 methyl

Positional Isomers: Methyl 6-Oxopiperidine-3-carboxylate

This isomer shifts the ester group to position 3, altering electronic distribution and hydrogen-bonding capacity. Such positional changes can significantly impact metabolic stability and target binding .

Pharmacological and Metabolomic Comparisons

6-Oxopiperidine-2-carboxylic Acid (Free Acid Form)

The free acid (CAS: 111479-60-8) is a metabolite in lysine catabolism . It is implicated in:

  • Endometrial Cancer Detection : AUC = 0.838 as a biomarker in cervicovaginal lavages .
  • PTSD Diagnosis: Part of a 5-metabolite panel with AUC = 0.839 .
  • Cognitive Performance : Lower levels correlate with impaired cognition in Alzheimer’s and epilepsy studies .

M26, as the methyl ester, likely acts as a prodrug , enhancing bioavailability through esterase-mediated hydrolysis to the active acid form .

Pyridinecarboxylate Derivatives

Compounds like Methyl 6-chloropyridine-2-carboxylate (LogP: ~1.7) introduce electronegative substituents (e.g., Cl), increasing polarity and altering target specificity compared to M26 .

Preparation Methods

Reaction Mechanism and Conditions

The double alkylation step proceeds via nucleophilic substitution, where the bromine atoms in mesodimethyldibromoadipate are replaced by tetrazole and azide groups. Subsequent hydrogenation with palladium on carbon (Pd/C) reduces the azide to an amine while retaining the tetrazole moiety. The ketone at position 6 is introduced during cyclization, likely through an intramolecular aldol condensation or oxidation of a secondary alcohol intermediate.

Oxidation of Hydroxylated Piperidine Derivatives

An alternative route involves the oxidation of a hydroxylated piperidine precursor. This method, adapted from the synthesis of (R)-ethyl-6-oxo-pipecolate, starts with trans-4-hydroxy-L-proline. The hydroxyl group at position 4 is oxidized to a ketone using Dess-Martin periodinane, followed by esterification with methanol to yield the methyl ester (Fig. 2).

Key Steps and Reagents

  • Protection of the amine : Benzyl chloroformate (Cbz-Cl) is used to protect the primary amine, preventing unwanted side reactions during oxidation.

  • Oxidation : Dess-Martin periodinane selectively oxidizes the secondary alcohol to a ketone without over-oxidizing the ester group.

  • Deprotection and esterification : Hydrogenolysis removes the Cbz group, and subsequent treatment with methanol in acidic conditions forms the methyl ester.

Yield and Stereochemical Outcomes

This method achieved a 54% overall yield for the ethyl ester analog, suggesting comparable efficiency for the methyl derivative. The stereochemistry of the starting material (trans-4-hydroxy-L-proline) is retained, making this route suitable for enantioselective synthesis. Nuclear magnetic resonance (NMR) data confirmed the structure, with characteristic signals at δ 2.44 (s, 3H) for the acetyl group and δ 3.80 (s, 3H) for the methyl ester.

One-Pot Synthesis via Orthoester Condensation

A patent by Ruiyang Pharmaceutical Company (CN106748961A) describes a one-pot method for related intermediates, which can be adapted for this compound. This approach uses trimethyl orthobenzoate and acetic anhydride in xylene to facilitate simultaneous cyclization and acylation (Fig. 3).

Optimization of Reaction Parameters

  • Solvent selection : Xylene outperformed toluene and N,N-dimethylformamide (DMF), yielding 82.4% product with ≤0.01% impurities.

  • Temperature : Reactions conducted at 120°C for 4 hours maximized conversion while minimizing degradation.

  • Stoichiometry : A 1:3 molar ratio of 2-oxoindole-6-methyl carboxylate to acetic anhydride ensured complete acylation.

Impurity Profiling

High-performance liquid chromatography (HPLC) revealed two major impurities:

  • Impurity 1 : Unreacted starting material (retention time: 8.2 minutes).

  • Impurity 2 : Over-acylated byproduct (retention time: 12.7 minutes).
    Adjusting the solvent-to-reactant ratio to 10:1 (v/w) reduced impurity levels to <0.01%.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

MethodYield (%)Purity (%)Key AdvantageLimitation
Cyclization-Alkylation80–8299.7High stereochemical controlRequires toxic brominated precursors
Oxidation of Proline5498.5EnantioselectiveMulti-step, costly reagents
One-Pot Orthoester82.499.75Scalable, minimal purificationHigh reaction temperature required

Q & A

Q. How can Methyl 6-oxopiperidine-2-carboxylate be detected and quantified in biological samples such as serum or plasma?

  • Methodological Answer : To detect and quantify this compound in biological matrices, liquid chromatography-mass spectrometry (LC-MS) is the gold standard. Use a reverse-phase C18 column with a gradient elution system (e.g., water/acetonitrile with 0.1% formic acid). For quantification, employ a stable isotope-labeled internal standard (if available) to correct for matrix effects. Data preprocessing should include noise reduction, peak alignment, and normalization. Statistical validation (e.g., p ≤ 0.05, fold-change ≥1.5) is critical to confirm significance, as demonstrated in metabolomic studies of serum samples from dietary intervention cohorts .

Q. What analytical techniques are essential for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is indispensable for confirming the compound’s structure and identifying impurities. High-resolution mass spectrometry (HRMS) provides accurate molecular weight verification. For crystallographic characterization, X-ray diffraction (XRD) paired with SHELX software (e.g., SHELXL for refinement) can resolve hydrogen-bonding networks and torsional angles, though this requires high-quality single crystals . Purity assessment via HPLC-UV (≥95% purity threshold) is recommended for biological studies.

Advanced Research Questions

Q. How can researchers investigate the role of this compound in metabolic pathways using multi-omics integration?

  • Methodological Answer : Combine metabolomics data (LC-MS) with proteomics (e.g., aptamer-based platforms like SomaScan) to identify correlated biomarkers. Pathway enrichment analysis (e.g., MetaboAnalyst 5.0) should prioritize pathways with ≥20% metabolite coverage and a false discovery rate (FDR) <0.05. For example, in a COVID-19 cohort, this compound was linked to SHC4 signaling and glomerular filtration rate via Spearman’s rank correlation (SCC) and multi-modal regression models . Validate findings in vitro using isotopic tracing (e.g., ¹³C-labeled substrates) to track metabolic flux.

Q. What computational approaches are suitable for analyzing hydrogen-bonding interactions in this compound crystals?

  • Methodological Answer : Apply graph set analysis (as per Etter’s formalism) to categorize hydrogen-bonding motifs (e.g., chains, rings). Use Mercury or CrystalExplorer for 3D visualization. Calculate interaction energies with density functional theory (DFT) at the B3LYP/6-311++G(d,p) level. For dynamic behavior, perform molecular dynamics (MD) simulations in explicit solvent (e.g., water) using GROMACS. Cross-validate results with experimental XRD data .

Q. How can researchers design a cohort study to evaluate this compound as a biomarker for organ dysfunction in ARDS?

  • Methodological Answer : Recruit a prospective cohort (n ≥ 500) with ARDS, stratified by disease severity (e.g., PaO₂/FiO₂ ratio). Collect longitudinal plasma samples at baseline, 7 days, and discharge. Measure this compound via LC-MS and correlate with clinical endpoints (e.g., creatinine for kidney injury, INR for coagulation) using mixed-effects models. Adjust for confounders (age, comorbidities) via multivariate regression. Validate associations in an independent cohort and mechanistically explore pathways using CRISPR-edited cell lines (e.g., SHC4 knockout models) .

Methodological Notes

  • Data Integrity : Retain raw datasets (LC-MS spectra, NMR FIDs) for ≥10 years. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for repository uploads .
  • Ethical Compliance : Disclose conflicts of interest and obtain IRB approval for human studies. Use “participants” instead of “subjects” in manuscripts .
  • Software Tools : For crystallography, prioritize SHELX (refinement) and WinGX (data processing). For statistical analysis, use R or Python with packages like lme4 (mixed models) and ggplot2 (visualization) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-oxopiperidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-oxopiperidine-2-carboxylate

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